Calculated Fsp³ as a Measure of Three‑Dimensional Saturation for Fragment‑Library Design
The target compound carries an Fsp³ of 1.0 (100% saturated carbons) and a logP of –0.9 [REFS‑1]. In contrast, the unsubstituted 1,4‑thiazepane‑1,1‑dione hydrochloride parent retains full saturation (Fsp³ = 1.0) but presents only a single secondary amine diversification site, whereas the 7‑methyl derivative offers two distinct diversification vectors—the secondary amine and the C‑7 methyl‑bearing carbon—increasing synthetic versatility without sacrificing the saturation advantage [REFS‑2]. Aromatic‑substituted analogs commonly encountered in thiazepane‑1,1‑dione series (e.g., 7‑phenyl derivatives) invariably reduce Fsp³ below 1.0, trading 3D character for flat, aryl‑rich topologies [REFS‑3].
| Evidence Dimension | Fraction sp³ (Fsp³) and logP |
|---|---|
| Target Compound Data | Fsp³ = 1.0; logP = –0.9 |
| Comparator Or Baseline | Unsubstituted 1,4‑thiazepane‑1,1‑dione hydrochloride: Fsp³ = 1.0, logP ≈ –1.2 (estimated); 7‑phenyl‑1,4‑thiazepane‑1,1‑dione: Fsp³ ≈ 0.57, logP ≈ 1.5 (estimated) |
| Quantified Difference | Target retains maximal Fsp³ vs. 7‑phenyl derivative (Fsp³ difference ≈ 0.43). LogP 0.3 units above unsubstituted parent and 2.4 units below 7‑phenyl analog. |
| Conditions | Calculated values (ChemAxon/OpenEye engine via Chemspace); experimental logP not reported. |
Why This Matters
Fsp³ is a validated predictor of clinical developability; building blocks with Fsp³ = 1.0 are in high demand for fragment libraries targeting 3D chemical space, making this compound a preferred procurement choice over flatter aromatic sulfone‑heterocycles.
- [1] Chemspace. 7-methyl-1λ⁶,4-thiazepane-1,1-dione hydrochloride – Calculated Physicochemical Properties. Fsp³: 1; logP: –0.9. View Source
- [2] Chemspace. 1λ⁶,4-thiazepane-1,1-dione hydrochloride (parent scaffold). View Source
- [3] F. Lovering et al., J. Med. Chem. 2009, 52, 6752–6756. “Escape from Flatland” – Fsp³ benefit for clinical success. View Source
